![molecular formula C10H22NO5P B3043851 Ethyl 2-amino-4-diethoxyphosphoryl-butanoate CAS No. 93960-22-6](/img/structure/B3043851.png)
Ethyl 2-amino-4-diethoxyphosphoryl-butanoate
Overview
Description
Molecular Structure Analysis
Ethyl 2-amino-4-diethoxyphosphoryl-butanoate contains a total of 38 bonds, including 16 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 1 aliphatic ester, 1 aliphatic primary amine, and 1 thio-phosphonate .Physical And Chemical Properties Analysis
Ethyl 2-amino-4-diethoxyphosphoryl-butanoate has a molecular formula of C10H22NO5P and a molecular weight of 267.26 g/mol. It contains 39 atoms, including 22 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Phosphorous atom .Scientific Research Applications
Antitumor Agents:
- Furospinosulin-1 Analogues: Ethyl 2-amino-4-diethoxyphosphoryl-butanoate serves as a precursor for the synthesis of furospinosulin-1 analogues. These compounds have shown promise as hypoxia-selective antitumor agents, targeting cancer cells under low-oxygen conditions .
Alzheimer’s Disease Research:
- BACE1 Inhibitors: BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) plays a crucial role in the production of amyloid-beta peptides, which accumulate in Alzheimer’s disease. Ethyl 2-amino-4-diethoxyphosphoryl-butanoate derivatives have been investigated as potential BACE1 inhibitors, offering a strategy for combating Alzheimer’s pathology .
Organophosphorus Chemistry:
- Phosphonate Ester Synthesis: Researchers utilize this compound to explore novel synthetic routes for phosphonate esters. Its unique structure allows for diverse functionalization, making it valuable in the development of new organophosphorus compounds .
Medicinal Chemistry:
- Prodrug Design: Ethyl 2-amino-4-diethoxyphosphoryl-butanoate can serve as a prodrug, releasing the active compound upon enzymatic or chemical hydrolysis. Medicinal chemists investigate its potential as a delivery system for bioactive molecules .
Catalysis:
- Transition Metal Complexes: The phosphonate moiety in this compound can coordinate with transition metals, leading to catalytic applications. Researchers explore its use in asymmetric catalysis and other transformations .
Bioorganic Chemistry:
- Enzyme Mimetics: The diethoxyphosphoryl group resembles certain enzyme cofactors. Scientists study its ability to mimic enzymatic reactions, potentially leading to bioinspired catalysts .
Safety and Hazards
Ethyl 2-amino-4-diethoxyphosphoryl-butanoate should be handled with care. It is recommended to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and use personal protective equipment as required .
Relevant Papers Ethyl 2-amino-4-diethoxyphosphoryl-butanoate has been used as a reactant for the preparation of Furospinosulin-1 and analogs as hypoxia-selective antitumor agents, and Aminoquinolines as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors and potential anti-Alzheimer’s drugs .
properties
IUPAC Name |
ethyl 2-amino-4-diethoxyphosphorylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO5P/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3/h9H,4-8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRINUITHMSEIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCP(=O)(OCC)OCC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-diethoxyphosphoryl-butanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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